Corrosion Inhibition Efficiency on Copper: BTA-5NH2 (96.1%) Outperforms Unsubstituted BTA (95.1%), BTA-5Cl (95.9%), and BTA-5COOH (55.6%)
In a systematic head-to-head study of C5-substituted benzotriazole derivatives for copper corrosion inhibition under chemical mechanical planarization (CMP) conditions, 5-aminobenzotriazole (BTA-5NH2) achieved the highest inhibition efficiency of 96.1%, exceeding unsubstituted BTA (95.1%) by 1.0 percentage point, BTA-5Cl (95.9%) by 0.2 percentage points, and dramatically outperforming BTA-5COOH (55.6%) by 40.5 percentage points [1]. The enhanced performance of BTA-5NH2 is mechanistically attributed to the electron-donating NH2 substituent increasing electron density at N-adsorption sites via conjugative effects, thereby strengthening chemisorption on copper surfaces [1].
| Evidence Dimension | Corrosion inhibition efficiency (η) on copper under CMP conditions |
|---|---|
| Target Compound Data | BTA-5NH2: 96.1% |
| Comparator Or Baseline | BTA (unsubstituted): 95.1%; BTA-5Cl: 95.9%; BTA-5COOH: 55.6% |
| Quantified Difference | BTA-5NH2 exceeds BTA by +1.0 pp; exceeds BTA-5Cl by +0.2 pp; exceeds BTA-5COOH by +40.5 pp |
| Conditions | Copper CMP in acidic slurry; combined theoretical simulations, electrochemical measurements, and practical CMP testing |
Why This Matters
For procurement decisions in semiconductor CMP slurry formulation or copper corrosion protection, BTA-5NH2 provides the highest absolute inhibition efficiency among tested C5-substituted BTA derivatives, justifying its selection over cheaper unsubstituted BTA when maximum copper surface protection is required.
- [1] Li X, Wang X, Zhang A, Ci J, Cao C, Shi C, Ni J. Substituent Electronic Effects of C5-Substituted Benzotriazole Derivatives on Copper Nanostructure Corrosion Inhibition in Chemical Mechanical Planarization. ACS Applied Nano Materials. 2026. DOI: 10.1021/acsanm.6c00030. View Source
